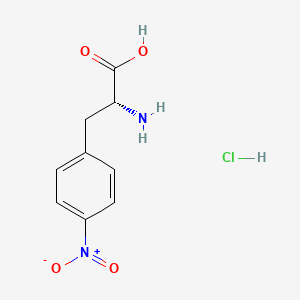

4-Nitro-D-phenylalanine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-D-phenylalanine hydrochloride typically involves the nitration of D-phenylalanine. One common method is to react D-phenylalanine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitro-D-phenylalanine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Amino-D-phenylalanine hydrochloride.

Reduction: 4-Amino-D-phenylalanine hydrochloride.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Nitro-D-phenylalanine hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-nitro-D-phenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the nitro group can undergo reduction to form an amino group, which can further interact with biological molecules .

Comparación Con Compuestos Similares

4-Nitro-D-phenylalanine hydrochloride can be compared with other similar compounds such as:

4-Nitro-L-phenylalanine: Similar in structure but differs in the chirality of the amino acid.

4-Nitro-DL-phenylalanine: A racemic mixture of both D- and L-forms of 4-nitro-phenylalanine.

Uniqueness

This compound is unique due to its specific chirality (D-form) and the presence of the nitro group, which imparts distinct chemical and biological properties compared to its L-form and racemic mixture .

Actividad Biológica

4-Nitro-D-phenylalanine hydrochloride is a derivative of phenylalanine, an amino acid that plays significant roles in various biological processes. This compound has garnered attention for its unique properties and potential applications in biochemical research, medicinal chemistry, and biotechnological innovations.

This compound is characterized by the presence of a nitro group at the para position of the phenylalanine structure. This modification can influence its biological activity, particularly in enzyme interactions and receptor binding. The compound's molecular formula is C9H10ClN1O3, with a molecular weight of approximately 217.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can enhance the compound's reactivity, allowing it to participate in various biochemical pathways.

- Enzyme Inhibition : Research indicates that 4-nitrophenylalanine derivatives can inhibit certain enzymes by competing with natural substrates or altering enzyme conformation. This property makes it useful in studying enzyme kinetics and mechanisms.

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially affecting neurotransmitter release and signaling pathways. For instance, D-phenylalanine has been noted for its pharmacological activity at niacin receptor 2, which could influence dopamine regulation .

Biological Applications

This compound has several applications across different fields:

- Proteomics : It serves as a specialty reagent for studying protein structures and functions, particularly in understanding enzyme-substrate interactions.

- Medicinal Chemistry : Investigations into its therapeutic potential are ongoing, particularly concerning its role in modulating neurotransmitter systems and possible implications for treating conditions like Reward Deficiency Syndrome (RDS) .

- Biotechnological Innovations : The compound is utilized in the biosynthesis of non-standard amino acids, expanding the genetic code for various applications in synthetic biology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Biosynthesis in E. coli : A study successfully established a de novo biosynthesis pathway for para-nitro-L-phenylalanine from glucose using engineered E. coli. This research highlighted the potential for producing nitroaromatic compounds through microbial fermentation, which could lead to sustainable production methods for pharmaceuticals .

- Dopamine Regulation : In a hypothesis-driven study, the combination of D-phenylalanine and N-acetyl-L-cysteine was proposed to enhance dopamine homeostasis in the brain's reward circuitry. This suggests a potential therapeutic avenue for addressing dopamine-related disorders .

- Enzyme Activity Enhancement : Research indicates that para-nitrophenylalanine can enhance nitroreductase activity, suggesting its utility in biochemical assays aimed at understanding enzyme functionality and substrate specificity .

Comparative Analysis

The biological activity of 4-Nitro-D-phenylalanine can be compared with other phenylalanine derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Nitro-L-phenylalanine | Varies due to stereochemistry | L-isomer may exhibit different activities |

| 4-Amino-D-phenylalanine | Reduced reactivity compared to nitro derivatives | Lacks nitro group; different applications |

| D-Phenylalanine | Modulates neurotransmitter release | Potential role in dopamine stabilization |

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWOQZTJFYSEI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679918 | |

| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147065-06-3 | |

| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.